molecular formula C14H19NO5 B1272381 Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid CAS No. 500788-89-6

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid

Cat. No.: B1272381
CAS No.: 500788-89-6
M. Wt: 281.3 g/mol
InChI Key: KLIMLFKCLBBZKH-LLVKDONJSA-N
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Description

Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is a compound of significant interest in the field of organic chemistry. It is a derivative of phenylalanine, an essential amino acid, and features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other biochemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid typically involves the protection of the amino group of phenylalanine with a Boc group. This is followed by the introduction of a hydroxyl group at the para position of the phenyl ring. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for the Boc protection step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce an amine.

Scientific Research Applications

Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent amino acid from which Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is derived.

    Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring.

    Boc-Phenylalanine: Similar in structure but lacks the hydroxyl group.

Uniqueness

Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is unique due to the presence of both the Boc protecting group and the hydroxyl group on the phenyl ring. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis and biochemical research.

Properties

IUPAC Name

(3R)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIMLFKCLBBZKH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375902
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500788-89-6
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500788-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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